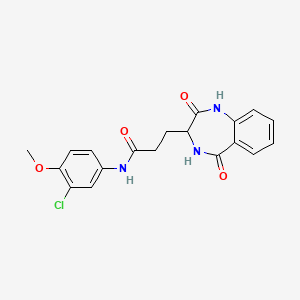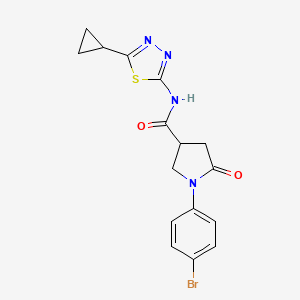![molecular formula C15H19N3OS2 B14937861 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14937861.png)
4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The cyclohepta[d][1,3]thiazole moiety can be introduced through cyclization reactions involving appropriate cycloheptanone derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or iodine (I₂), while nucleophilic substitution can involve reagents like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles.
Aplicaciones Científicas De Investigación
4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: Another antineoplastic drug with a thiazole ring.
Uniqueness
What sets 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide apart is its unique combination of the thiazole ring with the cyclohepta[d][1,3]thiazole moiety, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C15H19N3OS2 |
|---|---|
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H19N3OS2/c1-3-10-13(20-9(2)16-10)14(19)18-15-17-11-7-5-4-6-8-12(11)21-15/h3-8H2,1-2H3,(H,17,18,19) |
Clave InChI |
KBZBLNMXPNDMCS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC(=N1)C)C(=O)NC2=NC3=C(S2)CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-bis[(2,4-dichlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14937788.png)

![N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B14937806.png)



![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14937826.png)
![2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B14937832.png)
![1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937837.png)
![N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-valine](/img/structure/B14937841.png)
![methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate](/img/structure/B14937847.png)
![2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B14937848.png)
![4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B14937865.png)

